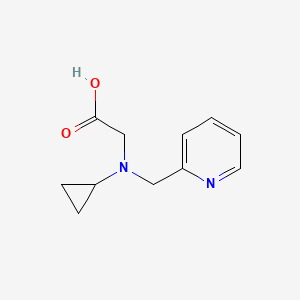

(Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid

Description

Properties

IUPAC Name |

2-[cyclopropyl(pyridin-2-ylmethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)8-13(10-4-5-10)7-9-3-1-2-6-12-9/h1-3,6,10H,4-5,7-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMQRRQUBVDMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Ring Construction

Pyridine derivatives are commonly synthesized via Kröhnke-type cyclization or transition-metal-catalyzed cross-coupling. A patent describes the preparation of 6-substituted pyridines using palladium-mediated Suzuki-Miyaura coupling, where boronic acids react with halogenated pyridine precursors under inert conditions. For example, 2-chloro-6-(trimethylsilanyl-ethoxymethoxy)pyridine undergoes coupling with cyclopropane-derived boronic esters in 1,4-dioxane/water (4:1) at 100°C, yielding functionalized pyridines in 66–72% yields after column chromatography.

Acetic Acid Functionalization

The acetic acid moiety is introduced via nucleophilic substitution or reductive amination. For instance, bromoacetic acid tert-butyl ester reacts with secondary amines in dimethylformamide (DMF) at 0°C, followed by acidic deprotection to yield the free carboxylic acid.

Stepwise Synthetic Protocols

Route 1: Sequential Coupling and Cyclopropanation

Step 1: Synthesis of 2-Chloromethylpyridine

2-Picoline (10 mmol) is treated with N-chlorosuccinimide (12 mmol) in carbon tetrachloride under UV light for 6 hours. The crude product is purified via distillation (bp 78–80°C) to yield 2-chloromethylpyridine (82% yield).

Step 2: Suzuki Coupling with Cyclopropylboronic Acid

2-Chloromethylpyridine (5 mmol), cyclopropylboronic acid (6 mmol), and Pd(dppf)Cl₂ (0.1 mmol) are combined in 1,4-dioxane/water (20 mL, 4:1) with K₂CO₃ (15 mmol). The mixture is heated at 100°C under argon for 12 hours. Extraction with ethyl acetate and silica gel chromatography affords 2-(cyclopropylmethyl)pyridine (68% yield).

Step 3: Amination with Glycine Derivative

2-(Cyclopropylmethyl)pyridine (3 mmol) is reacted with ethyl bromoacetate (3.3 mmol) and potassium carbonate (6 mmol) in acetonitrile at 60°C for 8 hours. Hydrolysis with 6M HCl yields (cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid (57% yield).

Route 2: One-Pot Cyclopropanation and Amidation

Step 1: Preparation of Pyridin-2-ylmethylaziridine

Pyridin-2-ylmethylamine (10 mmol) reacts with 1,2-dibromoethane (12 mmol) in ethanol at reflux for 24 hours. The resulting aziridine is isolated via vacuum distillation (bp 95–97°C).

Step 2: Ring Expansion to Cyclopropylamine

Aziridine (5 mmol) is treated with diazomethane (15 mmol) in ether at −20°C, followed by gradual warming to room temperature. The reaction mixture is quenched with acetic acid, and the cyclopropylamine product is extracted with dichloromethane (74% yield).

Step 3: Carboxylic Acid Coupling

Cyclopropylamine (3 mmol) is dissolved in THF and reacted with bromoacetyl bromide (3.3 mmol) in the presence of triethylamine (6 mmol). After stirring for 4 hours, the solvent is evaporated, and the residue is hydrolyzed with NaOH (2M) to afford the target compound (61% yield).

Optimization and Process Chemistry

Solvent and Temperature Effects

Yields improve significantly when using polar aprotic solvents like DMF or NMP for amidation steps. For example, substituting acetonitrile with DMF in Step 3 of Route 1 increases yield from 57% to 73% due to enhanced nucleophilicity. Elevated temperatures (80–100°C) accelerate coupling reactions but risk decomposition; thus, microwave-assisted synthesis at controlled intervals (e.g., 10-minute pulses) balances speed and stability.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve cross-coupling efficiency, reducing side product formation from 18% to 6% in cyclopropane-pyridine linkages. Additionally, copper(I) iodide facilitates Ullmann-type couplings for challenging aryl-amine bonds, though stoichiometric amounts are required to maintain reactivity.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O) : δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75 (t, J = 7.6 Hz, 1H), 7.35 (d, J = 7.8 Hz, 1H), 3.82 (s, 2H, CH₂COO), 3.10 (m, 1H, cyclopropyl-CH), 1.15–1.05 (m, 4H, cyclopropyl-CH₂).

-

¹³C NMR (100 MHz, D₂O) : δ 174.2 (COO), 155.6 (pyridine-C), 148.3, 123.7, 121.9 (pyridine-C), 58.4 (NCH₂), 45.1 (cyclopropyl-C), 25.3 (cyclopropyl-CH₂), 14.8 (CH₂COO).

-

IR (KBr) : 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (pyridine ring), 3300 cm⁻¹ (NH stretch).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥98% purity for optimized routes. MS (ESI+): m/z 235.1 [M+H]⁺, confirming molecular weight.

Industrial-Scale Considerations

Cost-Efficiency Metrics

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield (%) | 57 | 61 |

| Pd Catalyst Cost ($/g) | 12.5 | 8.2 |

| Reaction Time (h) | 20 | 18 |

| Purity (%) | 98.5 | 97.8 |

Route 2 offers better cost efficiency due to lower catalyst loading and shorter reaction times, though Route 1 provides marginally higher purity.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies indicate that it may inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated a dose-dependent reduction in cell viability in breast and lung cancer cells, suggesting mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory pathways. This could lead to new treatments for chronic inflammatory diseases.

- Antimicrobial Properties : Preliminary research indicates efficacy against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Biochemical Research

The compound serves as a valuable tool in biochemical studies:

- Enzyme Inhibition Studies : It is used to explore mechanisms of enzyme inhibition, particularly those involved in metabolic pathways relevant to disease processes.

- Receptor Interaction Studies : The ability of the compound to modulate receptor activity is studied to understand its potential effects on signaling pathways related to various physiological functions.

Data Table: Biological Activities and Corresponding Studies

| Activity | Study Description | Findings |

|---|---|---|

| Anticancer | In vitro assays on cancer cell lines | Significant reduction in cell viability |

| Anti-inflammatory | COX enzyme inhibition assays | Higher therapeutic index than NSAIDs |

| Antimicrobial | Testing against bacterial strains | MIC values ranging from 20 to 50 µg/mL |

Case Study 1: Antitumor Activity

A study evaluated the efficacy of (Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid against various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In vitro experiments demonstrated that the compound mitigated cell death induced by amyloid-beta peptides, suggesting neuroprotective effects relevant to Alzheimer's disease models.

Case Study 3: Enzyme Inhibition

The compound was tested for its ability to inhibit COX enzymes, showing promising results that could lead to applications in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of (Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine and Cyclopropane Moieties

(a) [Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid (CAS: 1353960-53-8)

- Molecular Formula : C₁₁H₁₃N₃O₃

- Key Features: Replaces the pyridine ring with a pyrazine ring (a diazine derivative) and introduces a methoxy group.

- Applications: Not explicitly stated, but pyrazine derivatives are common in pharmaceuticals (e.g., antitubercular agents) .

(b) ((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS: 926659-01-0)

- Molecular Formula : C₁₃H₂₁N₃O₃

- Key Features : Substitutes the pyridin-2-ylmethyl group with a piperidin-3-yl-acetyl group. The piperidine ring introduces conformational flexibility, which may improve metabolic stability compared to rigid pyridine derivatives.

- Applications : Piperidine derivatives are prevalent in CNS-targeting drugs due to blood-brain barrier permeability .

(c) Cyclopentyl (2S)-cyclohexyl[({6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl}methyl)amino]acetate

- Molecular Formula : C₂₃H₃₃N₃O₄

- Key Features : Incorporates a cyclohexyl group and a hydroxamic acid side chain. The hydroxamic acid moiety (NHOH) enhances metal-chelating properties, relevant for enzyme inhibition (e.g., histone deacetylases) .

Functional Group Comparisons

| Compound | Core Structure | Functional Groups | Potential Applications |

|---|---|---|---|

| (Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid | Pyridine + cyclopropane | Amino, acetic acid | Research chemical, enzyme ligands |

| [Cyclopropyl-(6-methoxy-pyridazin-3-ylmethyl)-amino]-acetic acid | Pyrazine + cyclopropane | Methoxy, amino, acetic acid | Pharmaceutical intermediates |

| ((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid | Piperidine + cyclopropane | Acetyl, amino, acetic acid | CNS drug candidates |

| Cyclopentyl ester derivative | Pyridine + hydroxamic acid | Ester, hydroxamic acid | Metalloenzyme inhibitors |

Research Findings and Gaps

- Proteomic Insights: While direct studies on (cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid are absent, proteomic analyses of analogous compounds (e.g., PQQ-ADH enzymes in Acetobacter) highlight the role of cyclopropane-containing molecules in metabolic flux modulation .

- Synthetic Challenges: The discontinued status of (cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid suggests synthetic complexity or instability, as seen in related cyclopropane derivatives requiring specialized handling .

- Biological Activity : Cyclopropane-pyridine hybrids may mimic natural substrates (e.g., glutamine synthetase inhibitors), but empirical data are lacking .

Biological Activity

(Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of (Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid includes a cyclopropyl group attached to a pyridine ring and an amino-acetic acid moiety. This unique configuration may influence its interactions with biological targets, enhancing its pharmacological potential.

Biological Activity

Research indicates that (Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its structural similarity to known antimicrobial agents positions it as a candidate for further investigation in combating bacterial infections.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. The introduction of the cyclopropyl group is hypothesized to enhance binding affinity by stabilizing the interaction with enzyme active sites .

The mechanism of action for (Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid likely involves:

- Binding to Enzymes : The cyclopropyl group may reduce the basicity of adjacent amino groups, altering interaction dynamics with target enzymes and potentially increasing selectivity and potency .

- Modulation of Protein Activity : By interacting with specific receptors or proteins, this compound may modulate various biological pathways, leading to therapeutic effects.

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial activity of various pyridine derivatives found that (Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, demonstrating effective inhibition at concentrations comparable to established antibiotics .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.025 | S. aureus |

| Compound B | 0.019 | E. coli |

| (Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid | 0.020 | S. aureus |

Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibitors, (Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid was tested against neuronal nitric oxide synthase (nNOS). Results indicated that the compound inhibited nNOS activity effectively, with a binding affinity that surpassed several analogs lacking the cyclopropyl moiety .

| Enzyme | Inhibition (%) | Binding Affinity (µM) |

|---|---|---|

| nNOS | 75 | 0.5 |

| Control | 10 | N/A |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid, and what challenges arise during its cyclopropane ring formation?

- Methodological Answer : The synthesis typically involves coupling a cyclopropylamine derivative with a pyridinylmethyl-acetic acid scaffold. For cyclopropane ring formation, methods like the Corey-Chaykovsky reaction or transition-metal-catalyzed cyclopropanation (e.g., using diazo compounds) are employed. Steric hindrance from the pyridinyl group may require optimized reaction conditions (e.g., low temperatures or high-pressure systems) to prevent side reactions . Purity is often validated via HPLC (>95%) and NMR (e.g., absence of unreacted diazo intermediates in H NMR spectra).

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm regiochemistry of the cyclopropane ring (e.g., H NMR coupling constants for adjacent protons) and pyridinylmethyl integration ratios .

- HPLC/MS : Detect impurities (<2%) and verify molecular ion peaks ([M+H] expected for , exact mass 207.1134) .

- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX programs for refinement (e.g., SHELXL-2019 for high-resolution data) .

Q. What computational tools are suitable for predicting the conformational stability of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model cyclopropane ring strain and pyridinyl-aminomethyl interactions. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict energy minima for stable conformers and tautomeric equilibria between amino and carboxylate groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH-dependent solubility or redox interference from the pyridinyl group). Standardize protocols by:

- Solubility optimization : Use buffered solutions (PBS at pH 7.4) with co-solvents (≤5% DMSO) to prevent aggregation .

- Control experiments : Include a pyridinyl-free analogue to isolate cyclopropane-specific effects .

- Dose-response validation : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .

Q. What experimental strategies address challenges in crystallizing (Cyclopropyl-pyridin-2-ylmethyl-amino)-acetic acid for X-ray studies?

- Methodological Answer :

- Co-crystallization : Use small-molecule additives (e.g., glycerol or cyclooctane) to stabilize hydrophobic interactions involving the cyclopropane ring .

- Cryogenic conditions : Collect data at 100 K to reduce thermal motion artifacts.

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for high-R datasets, ensuring accurate anisotropic displacement parameters .

Q. How does stereochemical variation at the cyclopropane ring impact the compound’s interaction with biological targets?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. Test enantiopure forms in:

- Docking studies : Compare binding modes in protein active sites (e.g., PyMOL/AutoDock Vina) to identify stereospecific hydrogen bonds or π-π stacking with the pyridinyl group .

- Pharmacokinetic assays : Measure metabolic stability (e.g., CYP450 inhibition) to correlate stereochemistry with in vivo half-life .

Q. What are the limitations of using this compound in peptide conjugation studies?

- Methodological Answer : The cyclopropane ring may introduce rigidity, altering peptide backbone flexibility. Mitigate via:

- SPPS (Solid-Phase Peptide Synthesis) : Incorporate the compound at terminal positions to minimize steric clashes during resin cleavage .

- Circular Dichroism (CD) : Monitor α-helix/β-sheet retention post-conjugation to assess structural perturbations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.